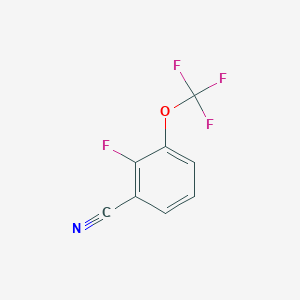

2-Fluoro-3-(trifluoromethoxy)benzonitrile

Description

Structural Context within Fluorinated Aromatic Nitriles and Trifluoromethoxylated Compounds

Structurally, 2-Fluoro-3-(trifluoromethoxy)benzonitrile is a member of two prominent families of fluorinated compounds: fluorinated aromatic nitriles and trifluoromethoxylated compounds. Aromatic nitriles are organic compounds characterized by a nitrile group (-C≡N) attached directly to an aromatic ring. numberanalytics.com This class of compounds is noted for its unique chemical reactivity and is widely used in the synthesis of dyes, pharmaceuticals, and other specialized organic materials. fiveable.me The presence of the highly electron-withdrawing nitrile group significantly influences the electronic properties and reactivity of the benzene (B151609) ring. fiveable.me

Simultaneously, the molecule belongs to the class of trifluoromethoxylated compounds, which are distinguished by the presence of the trifluoromethoxy group (-OCF₃). This functional group is of growing importance in agrochemical and pharmaceutical chemistry. nih.gov Often referred to as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group imparts properties that are distinct from the classic methoxy (B1213986) group; it is significantly more lipophilic and electron-withdrawing. nih.govbeilstein-journals.org The incorporation of the -OCF₃ group into organic molecules is a key strategy for enhancing metabolic stability and influencing the conformation of bioactive compounds. researchgate.net Therefore, this compound combines the structural features and inherent chemical reactivity of both these important classes of molecules.

Significance of the Trifluoromethoxy and Nitrile Functionalities in Organic Synthesis

The utility of this compound in organic synthesis is derived directly from the distinct properties of its trifluoromethoxy and nitrile functionalities.

The trifluoromethoxy group (-OCF₃) is a crucial substituent in modern medicinal chemistry. nih.gov Its primary significance lies in its ability to modulate several key molecular properties simultaneously:

Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design, which can enhance a molecule's ability to cross biological membranes, thereby improving bioavailability. mdpi.comnih.gov

Metabolic Stability : The strength of the carbon-fluorine bonds makes the trifluoromethoxy group highly resistant to metabolic degradation, which can prolong the active lifetime of a drug molecule in the body. mdpi.com

Electronic Effects : As a strong electron-withdrawing group, the -OCF₃ group can significantly alter the electronic environment of the aromatic ring, influencing the molecule's binding interactions with biological targets. nih.gov

Conformational Control : The steric bulk of the -OCF₃ group, combined with its electronic properties, can influence the preferred conformation of a molecule, which is critical for selective binding to protein targets. nih.gov

The nitrile functionality (-C≡N) is a remarkably versatile synthetic handle in organic chemistry. numberanalytics.com Its linear, sp-hybridized geometry and electrophilic carbon atom make it susceptible to a wide array of chemical transformations. wikipedia.org Key reactions involving the nitrile group include:

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxamides and subsequently carboxylic acids, providing a pathway to introduce acidic functionalities. numberanalytics.comchemistrysteps.com

Reduction : Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride, offering a direct route to synthetically valuable amine compounds. chemistrysteps.com

Nucleophilic Addition : The electrophilic carbon of the nitrile group readily undergoes attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis. wikipedia.orgchemistrysteps.com

Cycloaddition Reactions : The nitrile group can participate in cycloaddition reactions to construct various heterocyclic rings, which are common structural motifs in pharmaceuticals. numberanalytics.comnumberanalytics.com

The combination of these two powerful functional groups in a single molecule makes this compound a valuable intermediate for building complex molecular architectures with tailored biological and physical properties.

Overview of Academic Research Trajectories for Complex Fluorinated Benzene Derivatives

Academic and industrial research into complex fluorinated benzene derivatives has been expanding rapidly, driven by the profound impact of fluorine substitution on molecular properties. The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the efficacy of drug candidates by improving metabolic stability, binding affinity, and bioavailability. nih.govnih.gov

Current research trajectories in this area are focused on several key themes:

Development of Novel Synthetic Methods : A significant portion of research is dedicated to creating new and more efficient methods for introducing fluorine and fluorinated groups (like -CF₃ and -OCF₃) into aromatic systems. nih.gov The synthesis of trifluoromethoxylated arenes, in particular, is recognized as a major challenge due to the instability of potential reagents, making the development of mild and versatile trifluoromethoxylation strategies an active area of investigation. nih.gov

Application in Drug Discovery : Fluorinated benzene derivatives are central to the development of new therapeutic agents. nih.gov Researchers are exploring how varying the number and position of fluorine substituents can fine-tune the pharmacodynamic and pharmacokinetic profiles of drug candidates for a wide range of diseases. d-nb.info Compounds containing trifluoromethyl and trifluoromethoxy groups are prevalent in pharmaceuticals and advanced organic materials. mdpi.comwikipedia.org

Materials Science : In materials science, fluoroaromatic compounds are investigated for their use in creating advanced materials such as polymers and liquid crystals. researchgate.net The unique electronic properties and stability conferred by fluorine substituents are leveraged to design materials with specific optical or electronic characteristics.

Within this landscape, molecules like this compound represent versatile platforms. They provide researchers with pre-functionalized aromatic rings that can be readily elaborated into more complex target structures, accelerating the discovery and development of new drugs, agrochemicals, and materials.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYITCJEKZKNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Transformations of 2 Fluoro 3 Trifluoromethoxy Benzonitrile Derivatives

Nucleophilic Aromatic Substitution (SNAr) Pathways Governed by Fluorine and Trifluoromethoxy Groups

The presence of strong electron-withdrawing groups, such as fluorine and trifluoromethoxy, significantly activates the aromatic ring of 2-fluoro-3-(trifluoromethoxy)benzonitrile towards nucleophilic aromatic substitution (SNAr). These reactions provide a powerful method for introducing a wide range of functionalities onto the aromatic core.

The fluorine atom, being a good leaving group in SNAr reactions, is typically displaced by nucleophiles. The trifluoromethoxy group, along with the nitrile, exerts a strong electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. The regioselectivity of the substitution is primarily directed at the carbon atom bearing the fluorine atom.

Studies have shown that various nucleophiles, including amines, alkoxides, and thiolates, can effectively displace the fluorine atom. numberanalytics.com For instance, the reaction with phenothiazine (B1677639) in the presence of a base like potassium carbonate proceeds efficiently to yield the corresponding substituted product. nih.gov The reaction conditions for these transformations are often mild, highlighting the activated nature of the substrate. nih.gov

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Fluoroanisole | Isobutyronitrile | KHMDS, THF, 60°C | 2-(2-Methoxyphenyl)-2-methylpropionitrile | orgsyn.org |

| Octafluorotoluene | Phenothiazine | K2CO3, DMF, 60°C | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine | nih.gov |

| Indoles | Fluoroarenes | KOH, DMSO, 100°C | N-Aryl Indoles | nih.gov |

Electrophilic Aromatic Substitution Reactivity Profiles

While the electron-withdrawing nature of the fluorine, trifluoromethoxy, and nitrile groups deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), these reactions can still occur under specific conditions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Both the fluorine and trifluoromethoxy groups are ortho, para-directing, while the nitrile group is a meta-director. The combined influence of these groups on this compound would preferentially direct incoming electrophiles to the positions meta to the nitrile group and ortho/para to the fluorine and trifluoromethoxy groups. However, the strong deactivating effect of these substituents makes EAS reactions challenging. More forcing conditions or highly reactive electrophiles are generally required to achieve substitution.

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to other important chemical moieties.

Hydration and Hydrolysis Reactions

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. weebly.comchemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. weebly.comnumberanalytics.com The initial product of basic hydrolysis is the carboxylate salt, which is then protonated in a separate step to give the free carboxylic acid. libretexts.org Partial hydrolysis to the amide can sometimes be achieved under milder conditions. oatext.com

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These reduction methods are fundamental in synthetic organic chemistry for the preparation of benzylamines.

Cycloaddition Reactions Involving the Nitrile Group

Nitriles can participate as dipolarophiles in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic compounds. numberanalytics.comresearchgate.net This reaction is a powerful tool for the synthesis of five-membered nitrogen-containing rings. numberanalytics.com Nitrile oxides also react with nitriles in 1,3-dipolar cycloadditions to form isoxazoles, which are stable aromatic heterocycles. youtube.com

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | Dilute HCl, Heat | Carboxylic Acid | libretexts.org |

| Alkaline Hydrolysis | 1. NaOH, Heat; 2. H3O+ | Carboxylic Acid | weebly.comlibretexts.org |

| [3+2] Cycloaddition | Azides | Tetrazole | numberanalytics.comresearchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazole | youtube.com |

Reactivity and Stability of the Trifluoromethoxy Moiety under Diverse Chemical Conditions

The trifluoromethoxy (OCF₃) group is known for its high chemical and thermal stability. mdpi.com It is generally inert to many reaction conditions, including strong acids and bases. researchgate.netrsc.org This stability is attributed to the strong carbon-fluorine bonds. mdpi.com

The OCF₃ group is more lipophilic and electron-withdrawing than a methoxy (B1213986) group. nih.gov While typically stable, under very harsh conditions, such as treatment with fuming sulfuric acid and boric acid, the trifluoromethyl group (a related functionality) can be hydrolyzed to a carboxylic acid. nih.gov However, the trifluoromethoxy group is generally considered a robust and stable substituent, making it a valuable functional group in the design of molecules for various applications due to its predictable and non-reactive nature under most synthetic transformations. researchgate.net

Stereochemical and Regiochemical Control in Derivatization Reactions

The control of stereochemistry and regiochemistry in derivatization reactions of this compound is dictated by the interplay of the directing effects of the substituents and the nature of the attacking reagent.

Regiochemical Control:

In nucleophilic aromatic substitution (SNAr) reactions, the incoming nucleophile will preferentially attack the positions most activated by the electron-withdrawing groups. The nitrile and trifluoromethoxy groups strongly activate the ortho and para positions relative to themselves. In the case of this compound, the C2 position (bearing the fluorine) and the C4 and C6 positions are activated.

The fluorine atom at C2 is an excellent leaving group in SNAr reactions. Attack by a nucleophile at this position is sterically hindered to some extent by the adjacent trifluoromethoxy group. However, the strong activation provided by the ortho nitrile group and the meta trifluoromethoxy group makes C2 a primary site for substitution.

The regioselectivity of SNAr reactions on polyfluoroarenes is often governed by a combination of electronic effects that stabilize the intermediate Meisenheimer complex and steric factors. nih.gov For instance, in octafluorotoluene, nucleophilic attack preferentially occurs at the para position relative to the trifluoromethyl group. nih.gov By analogy, for this compound, the positions activated by the strongly electron-withdrawing groups would be the primary targets for nucleophilic attack.

The table below illustrates the expected regiochemical outcomes for a hypothetical nucleophilic aromatic substitution reaction on this compound with a generic nucleophile (Nu⁻).

| Attacked Position | Activating Groups | Predicted Outcome | Rationale |

| C2 (ipso- to F) | ortho -CN, meta -OCF₃ | Major Product | Strong activation from the -CN group and the presence of a good leaving group (-F). |

| C4 | meta -CN, para -OCF₃ | Minor Product | Activated by the -OCF₃ group, but requires displacement of -H, which is less favorable than -F. |

| C6 | para -CN, meta -OCF₃ | Minor Product | Activated by the -CN group, but also requires displacement of -H. |

Stereochemical Control:

Stereochemical control becomes relevant when the derivatization reaction introduces a new chiral center or when the molecule interacts with a chiral reagent or catalyst. For instance, in the case of an asymmetric synthesis involving the addition of a nucleophile to the nitrile group, the stereochemical outcome would be influenced by the steric and electronic environment created by the adjacent fluoro and trifluoromethoxy groups.

If a derivative of this compound were to undergo a reaction that creates a stereocenter, such as the reduction of a ketone derivative, the facial selectivity of the attack by a hydride reagent could be influenced by the bulky trifluoromethoxy group, potentially leading to a preferred stereoisomer.

Consider a hypothetical enantioselective catalytic reaction. The choice of a chiral ligand would be crucial in differentiating between the two faces of the molecule, leading to the preferential formation of one enantiomer. Computational modeling of diastereomeric transition states often reveals non-conventional interactions, such as C-H···O or C-H···π interactions, that can selectively stabilize the transition state leading to the major enantiomer. acs.org

Mechanistic Insights from Reaction Intermediates and Transition States

Understanding the reaction mechanisms of this compound derivatives relies heavily on identifying and characterizing the transient species involved, namely reaction intermediates and transition states. While direct observation of these species is often challenging, computational studies, particularly Density Functional Theory (DFT) calculations, provide significant insights into their structure and energetics. acs.org

Reaction Intermediates:

In the context of nucleophilic aromatic substitution (SNAr), the key intermediate is the Meisenheimer complex . This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. For this compound, attack at the C2 position would lead to a Meisenheimer complex where the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing nitrile and trifluoromethoxy groups. The stability of this intermediate is a crucial factor in determining the reaction rate.

In reactions involving the nitrile group, such as hydrolysis or addition of organometallic reagents, tetrahedral intermediates are formed. The stability and subsequent reactivity of these intermediates are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Transition States:

The transition state represents the highest energy point along the reaction coordinate. nih.gov Its structure determines the activation energy and thus the rate of the reaction.

For an SNAr reaction, the transition state for the formation of the Meisenheimer complex involves the partial formation of the new bond with the nucleophile and partial breaking of the aromatic π-system. DFT calculations on similar systems have shown that these reactions can proceed through a concerted mechanism where bond formation and bond cleavage occur simultaneously, or a stepwise mechanism involving a distinct intermediate. nih.gov The nature of the nucleophile, leaving group, and solvent can influence which pathway is favored.

Computational studies on fluorinated benzonitriles have been used to locate transition-state structures on the potential energy surface. acs.org These studies can reveal the geometry of the transition state and provide information about the bond lengths and angles of the reacting species.

The table below summarizes key mechanistic features for a typical SNAr reaction of this compound.

| Mechanistic Feature | Description |

| Intermediate | A resonance-stabilized Meisenheimer complex is formed. The negative charge is delocalized onto the electron-withdrawing nitrile and trifluoromethoxy groups, enhancing the stability of the intermediate. |

| Transition State | The energy and geometry of the transition state are influenced by the electronic effects of the substituents. The transition state for the rate-determining step (often the formation of the Meisenheimer complex) will have a high degree of charge separation. |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine-Containing Organic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For fluorine-containing molecules like 2-Fluoro-3-(trifluoromethoxy)benzonitrile, ¹⁹F NMR provides direct information about the fluorine environments, while ¹H and ¹³C NMR reveal the structure of the hydrocarbon framework.

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for distinguishing between different fluorine environments within a molecule. In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group.

The chemical shift of the trifluoromethoxy group is particularly informative. Generally, the ¹⁹F NMR signal for a -OCF₃ group on an aromatic ring appears in a characteristic range, which can be compared to reference compounds like trifluoromethoxy-benzene. The precise chemical shift provides information about the electronic environment of the group. The aromatic fluorine atom's chemical shift will be influenced by the adjacent nitrile and trifluoromethoxy substituents. Furthermore, spin-spin coupling between the aromatic fluorine and nearby aromatic protons (³JHF and ⁴JHF) would result in a complex multiplet, providing valuable connectivity data.

Table 1: Expected ¹⁹F NMR Characteristics for this compound

| Feature | Expected Observation | Rationale |

|---|---|---|

| Number of Signals | 2 | One for the aromatic C-F and one for the -OCF₃ group. |

| -OCF₃ Signal | Singlet | The three fluorine atoms are chemically equivalent. |

| Aromatic F Signal | Multiplet (e.g., ddd) | Coupling to adjacent aromatic protons (H-4, H-5, H-6). |

| Chemical Shift (-OCF₃) | Specific ppm value characteristic of aryl trifluoromethoxy ethers. | The electronic environment is defined by the oxygen and aryl group. |

| Chemical Shift (Ar-F) | Dependent on ortho, meta, para substituents. | Shielding/deshielding effects from -CN and -OCF₃ groups. |

¹H and ¹³C NMR spectra are fundamental for mapping the carbon and hydrogen framework of a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are dictated by their position relative to the three substituents (-F, -OCF₃, -CN).

The analysis of coupling constants (J-values) is crucial:

³JHH (ortho-coupling): Typically 7-9 Hz, observed between adjacent protons.

⁴JHH (meta-coupling): Typically 2-3 Hz, observed between protons separated by one carbon.

⁵JHH (para-coupling): Typically <1 Hz, often not resolved.

JHF (heteronuclear coupling): Coupling between the aromatic fluorine and nearby protons provides definitive evidence for their relative positions.

In the ¹³C NMR spectrum, eight distinct signals are anticipated: six for the aromatic carbons, one for the nitrile carbon (-CN), and one for the trifluoromethoxy carbon (-OCF₃). The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Similarly, the aromatic carbons will exhibit coupling to the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF), which aids in their assignment. The chemical shifts are influenced by the electron-withdrawing or donating nature of the substituents.

Table 2: Predicted NMR Data Summary for Aromatic Moiety

| Nucleus | Number of Signals | Expected Multiplicity Patterns | Key Information Provided |

|---|---|---|---|

| ¹H | 3 | Doublets, Triplets, or combinations thereof (e.g., ddd) | Connectivity of aromatic protons, electronic effects of substituents. |

| ¹³C | 8 | Singlets, Doublets (due to C-F coupling), Quartet (for -OCF₃) | Carbon skeleton, identification of functional groups (-CN, -OCF₃). |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uha.fr These two techniques are often complementary.

For this compound, key vibrational bands would be expected:

C≡N Stretch: A sharp, intense absorption in the FT-IR spectrum, typically around 2220-2240 cm⁻¹, is characteristic of the nitrile group. This band is often weaker in the Raman spectrum.

C-F Stretches: Strong absorptions in the FT-IR spectrum between 1000 and 1400 cm⁻¹ are expected for the C-F bonds of the trifluoromethoxy group and the aromatic C-F bond.

C-O Stretch: The C-O bond of the trifluoromethoxy group will also have a characteristic stretching frequency.

Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹ are indicative of the benzene ring.

Aromatic C-H Stretches: Signals typically appear above 3000 cm⁻¹.

The combination of FT-IR and Raman spectra provides a unique "molecular fingerprint," which can be used for identification by comparison with spectral libraries. covalentmetrology.com

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | FT-IR | ~2230 | Strong, Sharp |

| Aromatic C=C | FT-IR/Raman | ~1450-1600 | Medium to Strong |

| C-F (Ar-F) | FT-IR | ~1100-1250 | Strong |

| C-F (-OCF₃) | FT-IR | ~1000-1200 | Very Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. nih.govtandfonline.com For this compound (C₈H₃F₄NO), the expected monoisotopic mass can be calculated with high accuracy.

HRMS analysis would confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum (e.g., using electron ionization, EI) would provide further structural information, showing characteristic losses of fragments such as F, CF₃, or CN, which can help piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. nih.gov If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state.

The analysis would yield accurate bond lengths, bond angles, and torsion angles. mdpi.com This data would reveal the planarity of the benzene ring, the orientation of the nitrile and trifluoromethoxy substituents relative to the ring, and any intermolecular interactions (e.g., π-stacking, dipole-dipole interactions) that govern the crystal packing. Such detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a biological or materials context.

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a sample and for separating it from isomers or impurities. zenodo.org

The choice between GC and HPLC would depend on the volatility and thermal stability of this compound. Given its structure, it is likely amenable to both techniques.

Gas Chromatography (GC): A suitable GC method would involve injecting the sample into a heated port where it vaporizes, and then it would travel through a capillary column. The retention time would be characteristic of the compound under the specific conditions (e.g., column type, temperature program, carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) is a powerful combination for separating and identifying components in a mixture.

High-Performance Liquid Chromatography (HPLC): For HPLC, the compound would be dissolved in a suitable solvent and pumped through a column packed with a stationary phase. A reversed-phase column (e.g., C18) is commonly used for aromatic compounds. The retention time would depend on the compound's polarity and its interaction with the stationary and mobile phases. HPLC is particularly useful for separating positional isomers, which may have very similar properties but can often be resolved with an optimized chromatographic method. chromatographyonline.com

Computational Chemistry and Theoretical Modeling of 2 Fluoro 3 Trifluoromethoxy Benzonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of organic molecules. For fluorinated benzonitriles, DFT methods, particularly using functionals like B3LYP, have proven effective in calculating optimized molecular geometries, vibrational frequencies, and atomic charges. nih.govjocpr.com

In studies of related molecules such as 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile, DFT calculations at the B3LYP/aug-cc-pvtz level have been used to determine stable structures in their ground state (S₀), first excited state (S₁), and cationic ground state (D₀). mdpi.com These calculations reveal how the substitution pattern of fluorine and other groups influences bond lengths and angles within the aromatic ring. mdpi.com For 2-Fluoro-3-(trifluoromethoxy)benzonitrile, a DFT optimization would likely show a planar benzonitrile (B105546) core with slight distortions induced by the steric and electronic effects of the adjacent fluoro and trifluoromethoxy substituents. The electron-withdrawing nature of the nitrile (-CN), fluoro (-F), and trifluoromethoxy (-OCF₃) groups significantly influences the electron density distribution across the molecule. The trifluoromethoxy group, in particular, is noted for its high lipophilicity and electronegativity, which impacts metabolic stability and electronic characteristics. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzonitrile Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | |

| C-CN | 1.45 - 1.47 | |

| C≡N | 1.15 - 1.16 | |

| C-F | 1.34 - 1.36 | |

| C-O | 1.36 - 1.38 | |

| O-CF₃ | 1.39 - 1.41 | |

| C-C-C (ring) | 118 - 122 | |

| C-C-CN | 119 - 121 | |

| C-C-F | 118 - 120 | |

| C-C-O | 117 - 123 |

Note: This table presents typical bond length and angle values derived from DFT studies on similar fluorinated aromatic compounds. Specific values for this compound would require dedicated computation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. libretexts.org

For this compound, the presence of multiple electron-withdrawing groups (-F, -OCF₃, -CN) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). Computational studies on similar molecules like 2-fluoro-6-methoxybenzonitrile (B1332107) have been used to calculate these energies and analyze the resulting charge transfer within the molecule. jocpr.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com The distribution of the HOMO and LUMO across the molecule would likely show significant localization on the aromatic ring, with the LUMO potentially having considerable density near the electron-deficient carbon of the nitrile group.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -8.0 to -9.5 |

| LUMO Energy | E_LUMO | - | -1.0 to -2.5 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 6.0 to 8.0 |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | -4.5 to -6.0 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 3.0 to 4.0 |

| Global Electrophilicity | ω | µ² / (2η) | 1.5 to 2.5 |

Note: These values are representative estimates based on data for related fluorinated aromatic compounds and are intended for illustrative purposes.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By performing frequency calculations on the optimized geometry of this compound using methods like DFT, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies, when appropriately scaled to correct for anharmonicity and method-inherent approximations, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. orientjchem.org

The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C-C ring breathing, C≡N stretching, C-F stretching, and various bending modes. nih.gov For example, the characteristic C≡N stretching vibration in benzonitriles is expected to appear as a strong band in the IR spectrum. Studies on molecules like 5-fluoro-2-methyl benzonitrile have successfully used DFT to compute and assign these vibrational modes. orientjchem.org Such theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure. jocpr.com

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jocpr.com The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the nitrile group due to its lone pair of electrons. Negative potential would also be associated with the fluorine and oxygen atoms. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring. This visualization helps identify the most probable sites for intermolecular interactions. jocpr.comresearchgate.net

Theoretical Mechanistic Studies of Complex Reaction Pathways and Selectivity

Computational chemistry provides profound insights into reaction mechanisms by allowing for the localization of transition state (TS) structures and the calculation of activation energies. acs.org DFT calculations can be used to map out the potential energy surface for reactions involving this compound, such as nucleophilic aromatic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions. acs.orgnih.gov

For instance, theoretical studies on the C-C bond activation of fluorinated benzonitriles by nickel complexes have successfully identified reaction intermediates and transition state structures, explaining the influence of the fluoro substituent on the reaction's thermodynamics and kinetics. acs.org Similarly, the regioselectivity observed in [3+2] cycloaddition reactions involving fluorinated nitriles has been rationalized through computational analysis of the different possible reaction pathways and their associated energy barriers. nih.govmdpi.com Such studies are critical for understanding why a particular product is formed and for designing more efficient and selective synthetic routes.

Structure-Reactivity and Structure-Property Relationship Studies in Fluorinated Aromatic Systems

The unique properties of this compound arise from the interplay of its three functional groups attached to the aromatic ring. The introduction of fluorine and fluorinated groups like -OCF₃ into organic molecules is a key strategy in medicinal and materials chemistry. emerginginvestigators.org

The -F atom and the -OCF₃ group are both highly electronegative, acting as potent electron-withdrawing groups through the inductive effect. The trifluoromethoxy group is particularly noteworthy; it is one of the most lipophilic substituents used in drug design, which can enhance membrane permeability and metabolic stability. mdpi.comnih.gov Its electron-withdrawing effect is comparable to that of a fluorine atom. researchgate.net The nitrile group is also strongly electron-withdrawing and can participate in various chemical transformations. ossila.com

Role As a Key Synthetic Intermediate in Academic Scaffold Development

Building Block for Complex Polycyclic Aromatic and Heterocyclic Systems

The rigid, planar structures of polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems have made them central to advanced materials science. 2-Fluoro-3-(trifluoromethoxy)benzonitrile serves as a valuable precursor for these systems. The nitrile group can participate in cyclization and annulation reactions, such as Diels-Alder or condensation reactions, to build up the core aromatic framework.

The presence of the fluorine and trifluoromethoxy substituents is critical for tuning the electronic properties of the resulting polycyclic systems. mdpi.comchemrxiv.org These strongly electron-withdrawing groups can lower the HOMO and LUMO energy levels of the PAH, which is a key strategy for developing n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org Synthetic routes often involve metal-catalyzed cross-coupling reactions where the reactive sites on the benzonitrile (B105546) ring are exploited to construct larger, conjugated systems. nih.govnih.gov The incorporation of the -OCF3 group, in particular, can also enhance the solubility and stability of the final material without adding significant steric bulk.

Precursor for Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Pyrazoles, Benzothiazoles)

The nitrile functionality is a cornerstone of heterocyclic synthesis, and its presence in this compound makes it an excellent starting material for a wide array of nitrogen-containing heterocycles. d-nb.inforesearchgate.netekb.eg The general strategies involve the chemical transformation of the nitrile group into a nitrogen-containing ring system.

For example:

Quinolines can be synthesized via Friedländer annulation, where the nitrile acts as an electrophilic partner in a condensation reaction with a suitably substituted aniline (B41778) derivative.

Indoles can be accessed through reductive cyclization pathways.

Pyrazoles may be formed by reacting the benzonitrile with hydrazine (B178648) derivatives, where the nitrile carbon becomes part of the new heterocyclic ring.

Benzothiazoles can be prepared through reactions involving sulfur reagents and subsequent cyclization.

In each of these syntheses, the 2-fluoro and 3-trifluoromethoxy substituents are carried into the final heterocyclic product. These fluorinated groups are highly sought after in medicinal chemistry for their ability to improve metabolic stability, binding affinity, and membrane permeability of drug candidates. researchgate.net

Interactive Table: Synthetic Pathways to Heterocycles from Benzonitriles

| Heterocycle | General Reaction Type | Key Reagents | Role of Nitrile Group |

| Quinoline | Friedländer Annulation | α-Methylene ketone, base | Electrophilic partner, source of N atom |

| Indole | Reductive Cyclization | Reducing agents (e.g., NaBH4) | Undergoes reduction and cyclization |

| Pyrazole (B372694) | Condensation/Cyclization | Hydrazine or substituted hydrazines | Carbon source for the pyrazole ring |

| Benzothiazole | Condensation/Cyclization | 2-Aminothiophenol | Electrophilic center for cyclization |

Development of Fluorinated Scaffolds for Chemical Biology Probes (e.g., radiotracers, organocatalysts)

Chemical biology probes are essential for studying biological processes in real-time. The unique properties of fluorine make this compound an attractive scaffold for developing such tools. The fluorine atom at the 2-position can be substituted with the radioactive isotope Fluorine-18 ([¹⁸F]) through nucleophilic aromatic substitution. This allows for the creation of [¹⁸F]-labeled radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive technique used to visualize and quantify biological processes in vivo.

Strategic Integration into Novel Synthetic Routes for Advanced Materials Research

In the field of advanced materials, particularly polymers and liquid crystals, the incorporation of fluorine atoms can lead to materials with superior properties, including high thermal stability, chemical resistance, and unique optical or electronic characteristics. This compound is a key monomer or intermediate for creating these high-performance materials.

The nitrile group can be polymerized through anionic or coordination polymerization to yield polyimines or can be converted into other functional groups suitable for polycondensation reactions. The presence of the trifluoromethoxy group contributes significantly to the material's properties by lowering its surface energy, leading to hydrophobic and oleophobic surfaces, and by increasing its thermal and oxidative stability. chemimpex.com These fluorinated polymers find applications in specialized coatings, high-performance electronics, and advanced optical films.

Applications in Agrochemical Research for Novel Compound Synthesis

The introduction of fluorine, particularly trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, has been a highly successful strategy in the development of modern agrochemicals such as herbicides, fungicides, and insecticides. chemimpex.com These groups can enhance the biological activity, metabolic stability, and transport properties of the active ingredient.

This compound serves as a versatile starting material for the synthesis of new agrochemical candidates. The benzonitrile core can be elaborated into various heterocyclic systems known to possess biological activity. The trifluoromethoxy group is particularly valued for its high lipophilicity, which can facilitate the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects. Researchers utilize this building block to generate libraries of novel compounds for high-throughput screening to identify new and effective crop protection agents.

Utility in Pharmaceutical Research for Lead Compound Generation and Scaffold Modifications

In pharmaceutical research, the trifluoromethoxy group is often considered a "super bioisostere" of methoxy (B1213986) or hydroxyl groups. nih.gov It maintains a similar size but dramatically alters electronic properties and increases lipophilicity, which can lead to improved drug-like properties. The use of this compound allows medicinal chemists to systematically modify lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. researchgate.net

The ortho-fluoro-nitrile moiety is a particularly useful chemical handle. The fluorine atom activates the C-2 position for nucleophilic aromatic substitution (SₙAr), allowing for the straightforward introduction of various nucleophiles to generate diverse molecular scaffolds. This reactivity enables rapid analogue synthesis and facilitates structure-activity relationship (SAR) studies. By leveraging this building block, researchers can efficiently explore new chemical space and optimize lead compounds into viable drug candidates for a wide range of therapeutic areas. nih.gov

Interactive Table: Physicochemical Property Comparison of Key Bioisosteres

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Meta-Substituent Constant (σ_m) | Notes |

| -H | 0.00 | 0.00 | Baseline reference |

| -OH | -0.67 | +0.12 | Polar, H-bond donor |

| -OCH₃ | -0.02 | +0.12 | H-bond acceptor, moderately lipophilic |

| -CF₃ | +0.88 | +0.43 | Lipophilic, strongly electron-withdrawing |

| -OCF₃ | +1.04 | +0.35 | Highly lipophilic, metabolically stable, electron-withdrawing |

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Methodologies

The imperative for green chemistry is reshaping the synthesis of complex molecules, including fluorinated benzonitriles. rsc.org Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 2-Fluoro-3-(trifluoromethoxy)benzonitrile, moving away from harsh reagents and multi-step procedures that generate significant waste.

Key areas of development are expected to include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of fluorinated compounds is a rapidly growing field. Biocatalytic approaches offer the potential for high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for many chemical transformations. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and improved process control.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and other key transformations under mild conditions. nih.gov Research into photoredox-catalyzed routes to this compound could provide more energy-efficient and sustainable synthetic options.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification and engineering of enzymes for specific fluorination and cyanation reactions. |

| Flow Chemistry | Improved safety, efficiency, and scalability | Development of continuous flow processes for key synthetic steps. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source | Exploration of new photocatalysts and reaction pathways for the synthesis of fluorinated aromatics. |

Exploration of Unconventional Reactivity Patterns for Functionalization

The unique electronic landscape of this compound, characterized by the strongly electron-withdrawing trifluoromethoxy group and the ortho-fluoro substituent, opens the door to exploring reactivity beyond traditional aromatic substitutions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. While SNAr reactions are expected, future research will likely focus on unconventional nucleophiles and regioselective substitutions, potentially leading to novel derivatives.

Electrophilic Aromatic Substitution: The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution. researchgate.net This directing effect could be exploited to introduce a wide range of functional groups at specific positions on the aromatic ring, leading to a diverse library of derivatives.

Transition-Metal-Catalyzed Cross-Coupling: The C-F and C-CN bonds in this compound represent potential sites for transition-metal-catalyzed cross-coupling reactions. mit.edu Future research will likely explore the selective activation of these bonds to form new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile oxides, to form five-membered heterocyclic rings. nih.govrsc.org Exploration of these reactions with this compound could lead to the synthesis of novel heterocyclic compounds with potential biological activity.

Advanced in Situ Spectroscopic Monitoring of Reaction Dynamics

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques are poised to play a pivotal role in unraveling the complex reaction dynamics involved in the synthesis and functionalization of this compound. Real-time monitoring allows for the identification of transient intermediates and the precise control of reaction parameters. rsc.org

| Spectroscopic Technique | Information Gained | Impact on Research |

|---|---|---|

| FT-IR Spectroscopy | Real-time tracking of functional group transformations. | Optimization of reaction conditions and identification of reaction endpoints. |

| NMR Spectroscopy | Structural elucidation of intermediates and products in real-time. | Detailed mechanistic insights and kinetic profiling. |

| Raman Spectroscopy | Monitoring of vibrational modes, particularly useful for reactions in aqueous media. | Complementary information to FT-IR and NMR for a comprehensive understanding of reaction pathways. |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. soton.ac.uk For a molecule like this compound, these computational tools can accelerate the discovery of new synthetic routes and predict its reactivity.

Retrosynthetic Analysis: AI-powered platforms can analyze the structure of this compound and propose novel and efficient synthetic pathways, potentially uncovering routes that may not be obvious to human chemists.

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome of a given reaction, including the expected yield and potential side products. This can save significant time and resources in the laboratory by prioritizing promising reaction conditions.

De Novo Molecular Design: Generative models in AI can design novel molecules with desired properties. nih.gov By specifying certain parameters, such as biological activity or material properties, these models could generate new derivatives of this compound for specific applications. Research has shown that machine learning can be used to navigate reaction space and predict high-yielding conditions for untested substrates in fluorination reactions. acs.org

Discovery of New Catalytic Transformations for Fluorinated Benzonitriles

Catalysis is at the heart of modern organic synthesis, and the discovery of new catalytic transformations for fluorinated benzonitriles will be a key driver of innovation.

Future research in this area will likely focus on:

C-F Bond Activation: The development of catalysts that can selectively activate and functionalize the strong C-F bond is a major challenge in organofluorine chemistry. baranlab.org New catalytic systems could enable the use of the fluorine atom as a handle for further molecular elaboration.

C-CN Bond Functionalization: The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. New catalysts for the selective transformation of the nitrile group in the presence of other reactive sites will be highly valuable.

Asymmetric Catalysis: The synthesis of chiral fluorinated molecules is of great importance in the pharmaceutical industry. The development of new asymmetric catalysts for the enantioselective functionalization of this compound will be a significant area of research.

Q & A

What are the key considerations for synthesizing 2-Fluoro-3-(trifluoromethoxy)benzonitrile with high purity?

Basic Question

Synthesis optimization requires attention to raw material ratios, solvent selection, and catalyst efficiency. For fluorinated benzonitriles, solvent polarity must balance reactivity and solubility; polar aprotic solvents like DMF or acetonitrile are often preferred . Catalysts such as copper(I) iodide or palladium complexes can enhance fluorination efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate isomers, as trifluoromethoxy and fluoro substituents may lead to regioisomeric by-products .

How can ¹⁹F NMR spectroscopy resolve structural ambiguities in trifluoromethoxy-substituted benzonitriles?

Basic Question

¹⁹F NMR is pivotal for distinguishing regioisomers. For example, in trifluoromethoxybenzonitrile derivatives:

- Ortho-substitution : δ ≈ -58.68 ppm (doublet, J = 1.8 Hz)

- Meta-substitution : δ ≈ -58.80 ppm (singlet)

- Para-substitution : δ ≈ -58.48 ppm (singlet) .

Integration ratios and coupling patterns help quantify isomer distributions. For this compound, compare shifts to reference spectra of analogous compounds (e.g., 2-Chloro-6-(trifluoromethoxy)benzonitrile, CAS 1261779-40-1) .

What strategies mitigate toxicity risks during handling of fluorinated benzonitriles?

Basic Question

While specific toxicity data for this compound is limited, extrapolate from benzonitrile AEGL guidelines:

| Exposure Level | Concentration (ppm) | Basis |

|---|---|---|

| AEGL-2 | 15 | Mouse lethality (LC₅₀/3) |

| AEGL-3 | 45 | Mouse LC₅₀ |

| Use fume hoods, PPE (nitrile gloves), and monitor air quality. Spills require neutralization with 10% NaOH followed by activated carbon adsorption . |

How does the trifluoromethoxy group influence electronic properties in material science applications?

Advanced Question

The -OCF₃ group enhances electron-withdrawing effects, stabilizing charge-transfer complexes in liquid crystals or OLEDs. Compare HOMO/LUMO gaps of this compound with non-fluorinated analogs using DFT calculations. Experimental validation via cyclic voltammetry (e.g., E₁/2 shifts of ±0.3 V in acetonitrile) can quantify redox stability .

What synthetic routes enable regioselective introduction of fluorine and trifluoromethoxy groups?

Advanced Question

Stepwise functionalization avoids competing reactions:

Fluorination : Use Selectfluor® or DAST in anhydrous THF at -20°C to target the 2-position .

Trifluoromethoxylation : Employ AgOCF₃/CuI catalysts in DMF at 80°C for 3-position selectivity .

Monitor intermediates via LC-MS to minimize cross-reactivity. For competing pathways, kinetic studies (e.g., Arrhenius plots) optimize temperature and reaction time .

How can conflicting biological activity data for fluorinated benzonitriles be reconciled?

Advanced Question

Contradictions often arise from isomer impurities or assay variability. For example:

- Antifungal activity : this compound may show IC₅₀ variability (±20%) due to residual 2-Fluoro-4-isomer .

Methodological solutions : - Validate purity via HPLC (>99%) before bioassays.

- Use orthogonal assays (e.g., microbroth dilution vs. agar diffusion) to confirm dose-response trends .

What computational tools predict the metabolic stability of trifluoromethoxy-containing pharmaceuticals?

Advanced Question

Leverage in silico models:

- CYP450 metabolism : Use Schrödinger’s QikProp to predict LogP (≈2.1) and CYP3A4 binding affinity.

- Metabolite identification : Combine MetaSite (Molecular Discovery) with experimental HR-MS/MS (e.g., fragmentation of m/z 202 [M+H]⁺) .

Benchmark against analogs like 4-Amino-3-(trifluoromethoxy)benzonitrile (CAS 175277-89-1) to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.